4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine
Description
Significance of Fused Pyrrole-Pyridine Systems in Synthetic Chemistry
Fused heterocyclic systems, such as pyrrolopyridines, are cornerstones in medicinal chemistry, material sciences, and organic synthesis. ias.ac.inbohrium.com Their significance stems from several key attributes:
Enhanced Stability and Rigid Structure : The fusion of two aromatic rings creates a more rigid and planar structure compared to their individual monocyclic counterparts. This conformational rigidity can lead to more specific and efficient interactions with biological targets like enzymes and receptors. ias.ac.inbohrium.com
Versatile Biological Activity : The pyrrolopyridine nucleus is a core component in numerous pharmacologically active compounds, demonstrating a wide array of therapeutic applications, including anticancer and anti-inflammatory properties. nih.govnih.gov This broad bioactivity has driven extensive research into the synthesis of novel derivatives. researchgate.net
Tunable Electronic Properties : The combination of the π-excessive pyrrole (B145914) ring and the π-deficient pyridine (B92270) ring results in unique electronic and optical properties. These characteristics make fused pyrrole-pyridine systems attractive for applications in materials science, such as in the development of organic semiconductors and catalysts. ias.ac.inbohrium.com
Synthetic Versatility : The scaffold allows for functionalization at various positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its function for a specific application. bohrium.com
Distinctive Structural Features of the Pyrrolo[2,3-c]pyridine Core
The 1H-pyrrolo[2,3-c]pyridine core is an aromatic bicyclic system with distinct structural characteristics that dictate its reactivity and utility. The fusion of the five-membered pyrrole ring to the 'c' face of the six-membered pyridine ring creates a system with 10 π-electrons, conforming to Hückel's rule for aromaticity.
The key structural features include:
Aromaticity : The entire fused-ring system is aromatic, which confers significant thermodynamic stability.
Hybrid Electronic Nature : It contains both a π-rich pyrrole system and a π-deficient pyridine system. This creates a polarized electronic landscape across the molecule, influencing its reactivity towards electrophilic and nucleophilic reagents.
Hydrogen Bonding Capability : The pyrrole nitrogen atom possesses a hydrogen atom that can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. These features are crucial for molecular recognition and binding to biological targets.
Below is a data table summarizing the basic properties of the parent scaffold, 1H-pyrrolo[2,3-c]pyridine.
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₇H₆N₂ | sigmaaldrich.com |
| Molecular Weight | 118.14 g/mol | sigmaaldrich.com |
| Appearance | Solid | sigmaaldrich.com |
| CAS Number | 271-29-4 | sigmaaldrich.com |
Overview of Halogenated and Nitro-Substituted Heterocycles as Synthetic Intermediates
The strategic placement of halogen and nitro groups on a heterocyclic scaffold like pyrrolo[2,3-c]pyridine transforms it into a versatile synthetic intermediate. These functional groups serve as "handles" for a wide range of chemical modifications, allowing for the construction of more complex molecular architectures.
Halogenated Heterocycles : Organic compounds containing a halogen atom (bromine, chlorine, fluorine, or iodine) attached to a heterocyclic ring are invaluable building blocks in synthesis. The bromine atom in 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine is particularly useful for carbon-carbon and carbon-heteroatom bond-forming reactions. It is an excellent leaving group and readily participates in various transition-metal-catalyzed cross-coupling reactions, such as:
Suzuki Coupling : Reaction with boronic acids to form new C-C bonds. tandfonline.com
Heck Coupling : Reaction with alkenes.
Sonogashira Coupling : Reaction with terminal alkynes.
Buchwald-Hartwig Amination : Reaction with amines to form C-N bonds.
This reactivity allows for the introduction of a wide diversity of substituents at the 4-position of the pyrrolopyridine ring.
Nitro-Substituted Heterocycles : The nitro group (NO₂) is a strong electron-withdrawing group that significantly influences the electronic properties of the aromatic ring to which it is attached. Its presence on the pyrrolo[2,3-c]pyridine core makes the ring more electron-deficient and susceptible to nucleophilic attack. The nitro group is a versatile functional group in its own right and can undergo several key transformations: nih.gov
Reduction to an Amine : The nitro group can be readily reduced to an amino group (-NH₂), which is a key functional group for introducing further complexity, for example, through amide bond formation or diazotization reactions. mdpi.com
Nucleophilic Aromatic Substitution (SNAr) : The strong electron-withdrawing nature of the nitro group can activate adjacent positions for substitution by nucleophiles.
The presence of both a bromo and a nitro group on the 1H-pyrrolo[2,3-c]pyridine scaffold, as in this compound, creates a highly valuable and versatile intermediate for the synthesis of a diverse library of substituted pyrrolopyridine derivatives. nih.govnih.govsemanticscholar.org
| Functional Group | Key Synthetic Role | Common Transformations |
|---|---|---|
| Bromo (-Br) | Versatile handle for cross-coupling reactions | Suzuki, Heck, Sonogashira, Buchwald-Hartwig |
| Nitro (-NO₂) | Activates ring for nucleophilic attack; precursor to amine | Reduction to amine, Nucleophilic Aromatic Substitution |
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-1-9-2-5-7(4)6(3-10-5)11(12)13/h1-3,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSJPMOOPVUHFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=NC=C2N1)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 3 Nitro 1h Pyrrolo 2,3 C Pyridine
Synthesis via Electrophilic Nitration of 4-Bromo-1H-pyrrolo[2,3-c]pyridine Precursors
A primary route to 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine involves the direct electrophilic nitration of the 4-bromo-1H-pyrrolo[2,3-c]pyridine precursor. This method hinges on the careful selection of nitrating agents and reaction conditions to achieve the desired regioselectivity.
Optimization of Nitrating Agents and Reaction Conditions
The nitration of azaindole systems requires robust conditions due to the pyridine (B92270) ring's electron-deficient nature, which can be deactivated further under acidic nitrating conditions. However, the pyrrole (B145914) ring remains susceptible to electrophilic attack. The choice of nitrating agent is critical to balance reactivity and prevent degradation of the starting material.
A common and effective method for the nitration of related azaindole systems, such as 4-chloro-7-azaindole, employs a classic mixed acid system of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). acs.org This approach is highly applicable to the synthesis of this compound. To manage the exothermic nature of the reaction and enhance selectivity, the reaction is typically performed at low temperatures, often between 0 and 10 °C. acs.org The slow, controlled addition of nitric acid to a solution of the 4-bromo-1H-pyrrolo[2,3-c]pyridine in concentrated sulfuric acid is a standard procedure to maintain the temperature and ensure a safe and efficient reaction. acs.org
Alternative nitrating agents that can be considered for their milder nature or different reactivity profiles include trifluoroacetyl nitrate (B79036) (CF₃COONO₂). This reagent can be generated in situ from ammonium (B1175870) tetramethyl nitrate and trifluoroacetic anhydride (B1165640) and has been used for the regioselective nitration of various indoles under non-acidic and non-metallic conditions. nih.govrsc.org
Table 1: Optimized Conditions for Electrophilic Nitration of an Analogous Azaindole
| Starting Material | Nitrating Agent | Solvent/Acid | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 4-chloro-7-azaindole | HNO₃ | H₂SO₄ | 0-10 °C | 83% | atlanchimpharma.com |
Regioselectivity and Site-Specific Functionalization in Nitration
The pyrrolo[2,3-c]pyridine (6-azaindole) system exhibits distinct regioselectivity in electrophilic substitution reactions. The pyrrole ring is significantly more electron-rich and thus more reactive towards electrophiles than the pyridine ring. wikipedia.org Within the pyrrole moiety, the C3 position is the preferred site of electrophilic attack. This preference is due to the greater stabilization of the cationic intermediate (the arenium ion) formed during the reaction at C3, which can be depicted with more resonance structures compared to attack at C2.
In the case of 4-bromo-1H-pyrrolo[2,3-c]pyridine, the bromine atom at the C4 position exerts an electron-withdrawing inductive effect, which deactivates the pyridine ring. The directing effect of the pyrrole nitrogen, however, strongly favors electrophilic substitution at the C3 position. Therefore, the nitration of 4-bromo-1H-pyrrolo[2,3-c]pyridine is expected to proceed with high regioselectivity to yield the desired this compound. This high degree of site-specific functionalization is a key advantage of this synthetic approach. atlanchimpharma.com
Annulation Strategies for Constructing the Pyrrolo[2,3-c]pyridine Ring System
Annulation strategies provide versatile methods for constructing the bicyclic pyrrolo[2,3-c]pyridine core from simpler, more readily available precursors. These can be broadly categorized by which ring is formed onto the other pre-existing scaffold.
Pyrrole Ring Annulation onto Functionalized Pyridine Scaffolds
A prominent example of this approach is the Leimgruber-Batcho indole (B1671886) synthesis, which can be adapted for the synthesis of azaindoles. wikipedia.orgbuu.ac.th This method is particularly effective for producing the 4-bromo-1H-pyrrolo[2,3-c]pyridine precursor. The synthesis commences with a functionalized pyridine, such as a 3-bromo-5-nitropyridine (B95591) derivative.
The synthesis of 4-bromo-1H-pyrrolo[2,3-c]pyridine has been achieved starting from 2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethenamine. chemicalbook.com This intermediate is then subjected to reductive cyclization. The nitro group is reduced to an amino group, which subsequently attacks the enamine functionality, leading to the formation of the pyrrole ring and elimination of dimethylamine. Iron powder in acetic acid is an effective reagent for this transformation, providing the desired 4-bromo-1H-pyrrolo[2,3-c]pyridine in good yield. chemicalbook.com This precursor can then undergo electrophilic nitration as described in section 2.1.
Table 2: Leimgruber-Batcho Type Synthesis of 4-Bromo-1H-pyrrolo[2,3-c]pyridine
| Starting Material | Key Reagents | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethenamine | Iron powder, Acetic acid | Reflux, 45 min | 4-bromo-1H-pyrrolo[2,3-c]pyridine | 73% | chemicalbook.com |
Pyridine Ring Annulation onto Functionalized Pyrrole Scaffolds
An alternative strategy involves the construction of the pyridine ring onto a pre-existing, suitably functionalized pyrrole. While less common for this specific target, established methods for pyridine synthesis can be conceptually applied. For instance, a polysubstituted pyrrole bearing appropriate functional groups could undergo condensation reactions to form the fused pyridine ring.
One could envision a scenario where a pyrrole derivative with vicinal amino and carbonyl functionalities, or their synthetic equivalents, is cyclized with a 1,3-dicarbonyl compound or its equivalent. Such condensation reactions, often variants of the Hantzsch pyridine synthesis, are well-established for the formation of pyridine rings. youtube.com The challenge in this approach lies in the synthesis of the requisite highly functionalized pyrrole starting material.
Synchronous Formation Approaches for the Bicyclic Core
Synchronous or tandem reactions aim to construct the bicyclic core in a more streamlined manner, often through a one-pot procedure involving multiple bond-forming events. These methods offer advantages in terms of efficiency and atom economy.
For the pyrrolo[2,3-c]pyridine system, a hypothetical synchronous approach could involve a multi-component reaction. For example, a cascade reaction could be designed where an initial reaction forms a substituted pyrrole that then undergoes an in-situ cyclization to form the fused pyridine ring. Radical cyclization approaches have also been employed to create complex polyheterocycles containing fused pyrrole and pyridine rings. nih.gov While a specific synchronous synthesis for this compound is not prominently documented, the development of such elegant strategies remains an active area of research in heterocyclic chemistry.
Synthesis via Multicomponent Reactions and Cascade Sequences
The direct construction of the this compound framework through multicomponent reactions (MCRs) or cascade sequences represents a sophisticated synthetic challenge. While the scientific literature provides numerous examples of MCRs for various isomeric pyrrolopyridines and related heterocycles, specific protocols for the target compound are not explicitly detailed. rsc.orgresearchgate.netsemanticscholar.orgacs.orgrsc.org However, by analyzing the synthesis of analogous structures, we can design and propose plausible one-pot synthetic protocols.
Design and Implementation of One-Pot Synthetic Protocols
The design of a one-pot synthesis for this compound would likely involve the strategic combination of cyclization and functionalization steps. A potential approach could be the adaptation of the Bartoli indole synthesis or a related palladium-catalyzed cyclization, starting from a suitably substituted nitropyridine derivative.
A hypothetical one-pot protocol could be envisioned starting from a 3-bromo-4-chloro-5-nitropyridine. This starting material could undergo a Sonogashira coupling with a protected acetylene, followed by a base-mediated cyclization to form the pyrrole ring. Subsequent deprotection would yield the 1H-pyrrolo[2,3-c]pyridine core. The introduction of the nitro group at the 3-position of the pyrrole ring could potentially be achieved in the same pot through the addition of a nitrating agent, though this would require careful control of reaction conditions to ensure selectivity.
Alternatively, a process starting from a pre-formed nitropyrrole that is then fused to the pyridine ring is another possibility. However, the regioselectivity of such an annulation can be difficult to control.
Drawing from the synthesis of related bromo-pyrrolopyridines, a key intermediate is often a substituted nitropyridine. For instance, the synthesis of 4-bromo-1H-pyrrolo[2,3-c]pyridine has been achieved from 2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethylenamine. chemicalbook.com A one-pot process could potentially combine the formation of this enamine and its subsequent reductive cyclization, followed by a selective nitration of the pyrrole ring.
The following table outlines a potential multi-step, one-pot reaction sequence based on analogous syntheses:
| Step | Reaction Type | Proposed Reactants | Potential Conditions | Key Transformation |
| 1 | Enamine Formation | 4-chloro-3-nitropyridine, Bredereck's reagent | DMF, heat | Formation of a vinylogous amidine |
| 2 | Bromination | N-Bromosuccinimide (NBS) | Acetonitrile | Selective bromination of the pyridine ring |
| 3 | Reductive Cyclization | Fe, Acetic Acid | Heat | Formation of the pyrrole ring |
| 4 | Nitration | Nitric acid, Sulfuric acid | Low temperature | Nitration at the 3-position of the pyrrole ring |
It is important to note that the compatibility of these sequential reactions in a single pot would require extensive experimental validation.
Exploration of Diversity-Oriented Synthesis Techniques
Diversity-oriented synthesis (DOS) aims to generate a wide range of structurally diverse molecules from a common starting point or scaffold. For the this compound core, a DOS approach would be invaluable for creating a library of related compounds for biological screening.
A potential DOS strategy could begin with a pre-formed 4-bromo-1H-pyrrolo[2,3-c]pyridine. The bromine atom at the 4-position serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at this position.
Following diversification at the 4-position, the subsequent nitration at the 3-position would complete the synthesis of a library of 4-substituted-3-nitro-1H-pyrrolo[2,3-c]pyridines. The reactivity of the pyrrole ring towards electrophilic substitution, such as nitration, is a known characteristic of azaindoles. rsc.org
The table below illustrates a potential diversity-oriented synthetic route:
| Step | Reaction Type | Reactant on Scaffold | Reagent for Diversification | Resulting Moiety at C4 |
| 1a | Suzuki Coupling | 4-Bromo-1H-pyrrolo[2,3-c]pyridine | Arylboronic acids | Aryl |
| 1b | Sonogashira Coupling | 4-Bromo-1H-pyrrolo[2,3-c]pyridine | Terminal alkynes | Alkynyl |
| 1c | Buchwald-Hartwig Amination | 4-Bromo-1H-pyrrolo[2,3-c]pyridine | Amines | Amino |
| 2 | Electrophilic Nitration | 4-Substituted-1H-pyrrolo[2,3-c]pyridine | HNO₃/H₂SO₄ | Introduction of NO₂ at C3 |
This approach would allow for the systematic exploration of the chemical space around the this compound scaffold. The feasibility of such a strategy is supported by known methodologies for the functionalization of related heterocyclic systems. researchgate.net
Chemical Reactivity and Transformation Pathways of 4 Bromo 3 Nitro 1h Pyrrolo 2,3 C Pyridine
Reactivity of the Bromine Moiety at C-4
The bromine atom at the C-4 position of the pyrrolo[2,3-c]pyridine scaffold is the most reactive site for substitution. Its reactivity is significantly enhanced by the cumulative electron-withdrawing effects of the pyridine (B92270) nitrogen atom and the nitro group at C-3. This electronic arrangement makes the C-4 carbon electrophilic and susceptible to attack by both nucleophiles and organometallic reagents.
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for halo-substituted electron-deficient aromatic systems, such as pyridines. youtube.com The reaction proceeds via an addition-elimination mechanism, involving the formation of a stabilized anionic intermediate known as a Meisenheimer complex. stackexchange.com For pyridine derivatives, nucleophilic attack is highly favored at the C-2 (ortho) and C-4 (para) positions relative to the ring nitrogen, as the negative charge in the intermediate can be effectively delocalized onto the electronegative nitrogen atom. stackexchange.com
In the case of 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine, the C-4 position is analogous to the 4-position of pyridine, making it inherently activated for SNAr. The presence of the potent electron-withdrawing nitro group at the C-3 position provides substantial additional activation. This group stabilizes the anionic intermediate formed upon nucleophilic attack at C-4, thereby lowering the activation energy of the rate-determining step and facilitating the substitution of the bromine atom. stackexchange.com A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the bromide under relatively mild conditions, making SNAr a valuable method for introducing diverse functional groups at this position.
Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. The bromo-substituted C-4 position of this compound serves as an excellent electrophilic partner in these transformations, enabling the construction of complex molecular architectures.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate. libretexts.org This reaction is widely used due to its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of organoboron reagents. nih.gov The general mechanism involves the oxidative addition of the organohalide to a Pd(0) catalyst, followed by transmetalation with the organoboron species (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
The Suzuki-Miyaura reaction is highly effective for heteroaryl bromides, including bromopyridines and related N-rich heterocycles. nih.govnih.gov For this compound, this reaction provides a powerful route to introduce aryl, heteroaryl, alkenyl, and even some alkyl groups at the C-4 position. The reaction's compatibility with a wide range of functional groups is particularly advantageous, allowing for the diversification of the pyrrolopyridine core while preserving the nitro group and the unprotected pyrrole (B145914) N-H. nih.gov Research on similar substrates, such as unprotected ortho-bromoanilines, has demonstrated that various boronic esters can be coupled successfully, including those with electron-donating and electron-withdrawing groups, as well as additional halogens and protected or unprotected amines. nih.gov
Table 1: Representative Suzuki-Miyaura Coupling of a Bromo-Heterocycle with Various Boronic Acids (Data derived from studies on 4-bromocoumarin as a model substrate) researchgate.net
| Entry | Boronic Acid Partner | Catalyst System | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(II) complex (5 mol%) | K₂CO₃ | Toluene | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(II) complex (5 mol%) | K₂CO₃ | Toluene | 90 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | Pd(II) complex (5 mol%) | K₂CO₃ | Toluene | 94 |
| 4 | 4-Fluorophenylboronic acid | Pd(II) complex (5 mol%) | K₂CO₃ | Toluene | 92 |
| 5 | Thiophene-2-boronic acid | Pd(II) complex (5 mol%) | K₂CO₃ | Toluene | 88 |
The Negishi coupling involves the reaction of an organozinc reagent with an organohalide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org A key advantage of Negishi coupling is the high reactivity of organozinc reagents, which often allows reactions to proceed under very mild conditions, sometimes at room temperature. nih.gov Furthermore, organozinc compounds exhibit excellent functional group tolerance. wikipedia.org The reaction is particularly useful for coupling sp², sp³, and sp carbon centers. wikipedia.org
For a substrate like this compound, Negishi coupling offers a robust method for C-C bond formation. The use of highly active palladacycle precatalysts has been shown to facilitate the coupling of a broad range of challenging heteroaryl halides with various heteroarylzinc reagents, including those derived from furans, thiophenes, indoles, pyridines, and pyrazoles, often in excellent yields at room temperature. nih.gov This methodology is especially valuable for coupling heterocyclic fragments that may be unstable or less reactive under other cross-coupling conditions. nih.gov
Table 2: Representative Negishi Coupling of Heterocyclic Halides with Heteroarylzinc Chlorides (Data derived from studies using palladacycle precatalysts) nih.gov
| Entry | Heteroaryl Halide | Heteroarylzinc Chloride | Catalyst (mol%) | Temperature (°C) | Yield (%) |
| 1 | 2-Bromoanisole | 2-Thienylzinc chloride | 3c (0.5) | 25 | 98 |
| 2 | 2-Bromopyridine | 2-Furylzinc chloride | 3c (1.0) | 25 | 96 |
| 3 | 3-Bromopyridine | 2-Benzofuranylzinc chloride | 3c (1.0) | 25 | 95 |
| 4 | 2-Bromothiazole | 3-Thienylzinc chloride | 3c (4.0) | 80 | 85 |
| 5 | 4-Iodo-1-tritylimidazole | 2-Pyridylzinc chloride | 3c (4.0) | 80 | 88 |
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is the most common method for synthesizing arylalkynes and is valued for its reliability and operational simplicity. organic-chemistry.orgnih.gov The catalytic cycle typically involves palladium for the oxidative addition/reductive elimination steps and copper(I) to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center. organic-chemistry.org
This reaction is highly applicable to this compound for the direct introduction of an alkynyl moiety at the C-4 position. The Sonogashira coupling is tolerant of a wide array of functional groups, including nitro groups, unprotected amines, and other heterocycles. nih.govscirp.org Studies on various bromopyridines and other bromo-N-heterocycles have shown that a diverse range of terminal alkynes, both aliphatic and aromatic, can be coupled efficiently to produce the corresponding alkynyl-substituted heterocycles in good to excellent yields. scirp.org
Table 3: Representative Sonogashira Coupling of 2-Amino-3-bromopyridine with Terminal Alkynes (Data derived from studies on substituted bromopyridines) scirp.org
| Entry | Terminal Alkyne | Catalyst System | Base | Temperature (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | 100 | 98 |
| 2 | 4-Ethynyltoluene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | 100 | 96 |
| 3 | 4-Methoxyphenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | 100 | 95 |
| 4 | 1-Hexyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | 100 | 89 |
| 5 | 3-Ethynylpyridine | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | 100 | 92 |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide (or triflate) and an amine. wikipedia.org This reaction has become a premier method for synthesizing aryl amines due to its broad substrate scope and high functional group tolerance, largely supplanting harsher classical methods. wikipedia.org The choice of phosphine (B1218219) ligand is critical to the success of the reaction, with various generations of bulky, electron-rich ligands developed to accommodate a wide range of amine and aryl halide coupling partners. wikipedia.org
For this compound, Buchwald-Hartwig amination provides a direct and efficient route to synthesize 4-amino-substituted derivatives. The reaction can be performed with primary and secondary amines, including alkylamines, anilines, and various nitrogen-containing heterocycles. researchgate.netnih.gov Research on the amination of other challenging unprotected heterocyclic bromides, such as bromo-1H-pyrazoles, has demonstrated that these couplings can proceed effectively with a range of amines, providing access to structures that are otherwise difficult to synthesize. nih.gov The reaction conditions, particularly the choice of catalyst, ligand, and base, can be tuned to optimize the yield for specific coupling partners. researchgate.netresearchgate.net
Table 4: Representative Buchwald-Hartwig Amination of a Bromo-Heterocycle (Data derived from studies on 4-bromo-1H-1-tritylpyrazole as a model substrate) researchgate.net
| Entry | Amine Partner | Ligand | Catalyst | Base | Yield (%) |
| 1 | Piperidine | tBuDavePhos | Pd(dba)₂ | NaOtBu | 60 |
| 2 | Morpholine | tBuDavePhos | Pd(dba)₂ | NaOtBu | 67 |
| 3 | N-Phenylpiperazine | tBuDavePhos | Pd(dba)₂ | NaOtBu | 92 |
| 4 | Aniline | tBuDavePhos | Pd(dba)₂ | NaOtBu | 72 |
| 5 | Indoline | tBuDavePhos | Pd(dba)₂ | NaOtBu | 76 |
Transition Metal-Catalyzed Cross-Coupling Reactions
Reactivity of the Nitro Group at C-3
The nitro group at the C-3 position is a powerful electron-withdrawing group that significantly influences the reactivity of the entire pyrrolopyridine system. Its primary transformations involve reduction to the corresponding amino group, a key step in the synthesis of many biologically active molecules.
The reduction of the aromatic nitro group is a fundamental transformation in organic synthesis. For the this compound scaffold, this conversion to 4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine is a critical step for further functionalization, often a prerequisite for creating amide bonds or participating in coupling reactions. A variety of reduction methodologies can be employed, ranging from catalytic hydrogenation to the use of dissolving metals.
Catalytic transfer hydrogenation is a common and effective method. For instance, palladium on carbon (Pd/C) with a hydrogen source like ammonium (B1175870) formate (B1220265) can achieve this reduction under relatively mild conditions. mdpi.com Another widely used method involves the use of metals in acidic media. For example, iron powder in acetic acid is a robust system for the reduction of nitro groups in complex heterocyclic systems, as demonstrated in the synthesis of related pyrrolopyridine structures where a nitro-containing precursor is reduced to facilitate cyclization. nih.gov Other reagents such as tin(II) chloride in hydrochloric acid or sodium hydrosulfite are also viable options. researchgate.net The choice of reagent can be critical to avoid dehalogenation of the C-4 bromo substituent.
Table 1: Common Methodologies for Nitro Group Reduction
| Reagent/System | Conditions | Comments |
|---|---|---|
| H₂, Pd/C | Typically 1-5 atm H₂, room temp. to 50 °C, various solvents (MeOH, EtOH, EtOAc) | Highly efficient, but may cause dehalogenation (debromination) at C-4. |
| Ammonium Formate, Pd/C | Reflux in MeOH or other suitable solvent | A common transfer hydrogenation method, often milder than using H₂ gas. mdpi.com |
| Iron, Acetic Acid | Heated, often to reflux | A classic, cost-effective method; tolerant of many functional groups. nih.gov |
| Tin(II) Chloride (SnCl₂·2H₂O) | HCl, EtOH or EtOAc, often heated | Effective for aromatic nitro groups; reaction workup can be cumbersome. researchgate.net |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous or biphasic systems, often with a phase-transfer catalyst | A mild reducing agent, useful when other functional groups are sensitive. |
The electron-deficient C2-C3 double bond of the pyridine ring, activated by the adjacent C-3 nitro group, has the potential to act as a dipolarophile in 1,3-dipolar cycloaddition reactions. This type of reaction offers a sophisticated method for constructing complex, fused heterocyclic systems.
Studies on substituted 3-nitropyridines have shown they can participate as 2π-partners in [3+2] cycloadditions with 1,3-dipoles such as azomethine ylides. proquest.commdpi.comnih.gov In these reactions, the azomethine ylide adds across the C=C bond bearing the nitro group. This is typically followed by the elimination of nitrous acid (HNO₂) to regenerate the aromaticity of the pyridine ring, resulting in the formation of a new, fused pyrroline (B1223166) ring. mdpi.com The efficiency and viability of this reaction for this compound would depend on the specific 1,3-dipole used and the reaction conditions, but the precedent set by simpler nitropyridines suggests this is a plausible transformation pathway for advanced synthetic applications. proquest.com
Reactivity at the Pyrrole N-H Position (N-1)
The nitrogen atom of the pyrrole ring (N-1) possesses a lone pair of electrons that contributes to the aromatic sextet. However, it retains sufficient nucleophilic character to undergo various reactions, most notably alkylation, acylation, and the introduction of protecting groups.
The N-H proton of the pyrrole moiety is weakly acidic and can be removed by a suitable base (e.g., NaH, K₂CO₃) to generate the corresponding anion. This anion is a potent nucleophile that readily reacts with electrophiles like alkyl halides or acyl chlorides to yield N-1 substituted derivatives. N-alkylation and N-acylation are common strategies used to modify the properties of pyrrolopyridine-based compounds or to introduce specific functionalities. nih.gov For instance, in the synthesis of pyrrolo[3,2-c]pyridine derivatives, N-arylation has been achieved using copper(II) acetate (B1210297) and pyridine. nih.gov While specific examples for this compound are not extensively documented, this reactivity is a fundamental characteristic of the pyrrolopyridine scaffold.
In multi-step syntheses, it is often necessary to protect the pyrrole N-H to prevent unwanted side reactions during subsequent transformations. A variety of protecting groups can be employed for this purpose. The selection of a suitable protecting group depends on its stability to the reaction conditions planned for other parts of the molecule and the ease of its removal.
The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a common choice for protecting the nitrogen of azaindoles. It is typically installed using SEM-Cl in the presence of a base like sodium hydride (NaH). However, the deprotection of the SEM group can be challenging. While typically removed under acidic conditions (e.g., HCl) or with fluoride (B91410) sources (e.g., TBAF), the removal from a 7-azaindole (B17877) (pyrrolo[2,3-b]pyridine) scaffold has been reported to be problematic, sometimes leading to the formation of unexpected side products due to the release of formaldehyde (B43269) during the reaction. nih.gov Other common protecting groups offer alternative deprotection strategies.
Table 2: Common Nitrogen Protecting Groups for the Pyrrole Moiety
| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions |
|---|---|---|---|
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, NaH | TBAF, CsF; or strong acid (e.g., HCl). nih.gov |
| tert-Butoxycarbonyl | Boc | Boc₂O, DMAP | Strong acid (e.g., TFA, HCl). |
| Benzyl | Bn | BnBr, NaH | Hydrogenolysis (H₂, Pd/C). |
| Acetyl | Ac | Ac₂O, pyridine | Basic hydrolysis (e.g., NaOH, K₂CO₃ in MeOH). |
Reactivity of the Pyridine Nitrogen (N-7)
The pyridine nitrogen (N-7) possesses a lone pair of electrons in an sp²-hybridized orbital in the plane of the ring, which is not part of the aromatic system. Consequently, this nitrogen atom is the primary site of basicity and is susceptible to protonation by acids and reaction with strong electrophiles.
However, in this compound, the inherent basicity and nucleophilicity of N-7 are significantly diminished. This is due to the potent electron-withdrawing inductive and resonance effects of the nitro group at C-3 and, to a lesser extent, the bromo group at C-4. These groups decrease the electron density across the entire heterocyclic system, making the N-7 lone pair less available for donation to an electrophile. Therefore, reactions such as N-alkylation or N-oxide formation at the N-7 position would require harsh conditions and may compete with reactions at other sites. In acidic media, protonation will preferentially occur at N-7, but the resulting pyridinium (B92312) salt will be a much weaker base compared to pyridine itself.
Lewis Basicity and Potential for Coordination Chemistry
The Lewis basicity of this compound is centered on the availability of the lone pair of electrons on the pyridine nitrogen atom (N-6). In a typical pyridine ring, this lone pair resides in an sp² hybrid orbital and is readily available for donation to a Lewis acid. However, the presence of potent electron-withdrawing groups on the ring significantly diminishes this basicity.
In the case of this compound, both the bromo and the nitro groups exert strong negative inductive (-I) and resonance (-M) effects. The nitro group, in particular, is one of the most powerful electron-withdrawing groups, substantially reducing the electron density across the entire aromatic system. This deactivating effect is relayed to the pyridine nitrogen, rendering its lone pair significantly less available for protonation or coordination to a metal center. stackexchange.comuoanbar.edu.iq The bromine atom also contributes to this deactivation through its inductive effect.
Consequently, this compound is expected to be a very weak Lewis base. Its pKa value would be considerably lower than that of pyridine itself. The pyrrole-type nitrogen (N-1) does not contribute to the Lewis basicity in a meaningful way, as its lone pair is integral to the aromatic sextet of the pyrrole ring.
This attenuated Lewis basicity has profound implications for the coordination chemistry of the molecule. While pyridine and its derivatives are common ligands in coordination complexes, the reduced electron-donating ability of the pyridine nitrogen in this compound suggests that it would be a poor ligand for most metal ions. nih.govnih.gov The formation of stable coordination complexes would likely require highly electrophilic metal centers or specific reaction conditions that can overcome the electronic deactivation of the ligand. Studies on nitropyridine complexes have shown that coordination is possible, but the electron-withdrawing nature of the nitro group influences the resulting complex's properties. nih.govtandfonline.comacs.org
Quaternization and N-Oxidation Reactions
Quaternization
Quaternization of the pyridine nitrogen involves the attack of an electrophile, typically an alkyl halide, to form a quaternary ammonium salt. This reaction is fundamentally dependent on the nucleophilicity of the pyridine nitrogen. Given the severe deactivation of the pyridine ring in this compound by the electron-withdrawing nitro and bromo groups, this reaction is expected to be exceptionally challenging. google.comgoogle.com
The electron-poor nature of the pyridine nitrogen makes it a weak nucleophile, thus requiring forcing conditions, such as high temperatures and highly reactive alkylating agents, to achieve quaternization. nih.gov In many cases, for highly deactivated pyridines, quaternization may not be a feasible transformation under standard laboratory conditions.
N-Oxidation
N-oxidation involves the reaction of the pyridine nitrogen with an oxidizing agent, such as a peroxy acid (e.g., m-CPBA) or hydrogen peroxide, to form the corresponding N-oxide. researchgate.netarkat-usa.org This reaction is also an electrophilic attack on the nitrogen's lone pair. Similar to quaternization, the rate and feasibility of N-oxidation are highly sensitive to the electronic properties of the pyridine ring.
The presence of the strongly deactivating nitro group makes the N-oxidation of this compound a difficult process. While N-oxidation of some substituted pyridines is a common synthetic procedure, nitro-substituted pyridines are notoriously resistant to this transformation. nih.govnih.gov The reduced nucleophilicity of the nitrogen atom necessitates the use of stronger oxidizing agents or harsher reaction conditions to drive the reaction forward. It is plausible that under such forcing conditions, side reactions involving the other functional groups or degradation of the starting material could become competitive.
Advanced Functionalization and Derivatization Strategies
Regioselective Metalation (e.g., Lithiation, Magnesiation, Zincation) and Subsequent Trapping Reactions
Regioselective metalation is a powerful tool for introducing substituents at specific positions that are not accessible through other means. For 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine, several outcomes are conceivable depending on the reagents and conditions used.
Directed ortho-metalation (DoM) is a common strategy in pyridine (B92270) chemistry. However, the strong electron-withdrawing nature of the nitro group at C-3 and the bromo group at C-4 deactivates the pyridine ring towards electrophilic attack and can influence the acidity of adjacent protons. The most acidic protons on the pyridine ring are expected to be at the C-2 and C-5 positions. The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) could potentially deprotonate the C-5 position. Research on the lithiation of 3-bromo-5-(oxazolinyl)pyridine has shown that the choice between LDA and LTMP can lead to unusual C-2 versus C-4 regioselectivity, highlighting the sensitivity of these reactions to the base employed.
Alternatively, the use of modern magnesiation and zincation reagents, such as TMP-metal bases (where TMP = 2,2,6,6-tetramethylpiperidyl), offers a milder and more functional-group-tolerant approach. thieme-connect.dedoaj.org These bases, like TMPMgCl·LiCl or TMPZnCl·LiCl, are known to selectively metalate various positions on the pyridine ring, often directed by existing functional groups. thieme-connect.dedoaj.org For the title compound, deprotonation would likely occur at the C-5 position of the pyridine ring or potentially the C-2 position of the pyrrole (B145914) ring, which is activated by the adjacent pyrrole nitrogen.
The N-H proton of the pyrrole ring is also acidic and can be readily removed with a suitable base. N-deprotonation followed by treatment with an electrophile would provide N-1 substituted derivatives. Subsequent metalation of the N-protected intermediate could then be directed to other positions on the scaffold. Studies on 4-(1H-1-pyrrolyl)pyridine have demonstrated that selective lithiation on the pyridine ring can be achieved, leading to new electron-rich ligands. acs.org
Once the metalated intermediate is formed, it can be trapped with a wide variety of electrophiles to introduce new functional groups.
Table 1: Potential Electrophiles for Trapping Metalated this compound
| Electrophile Class | Example Electrophile | Resulting Functional Group |
| Alkyl Halides | Iodomethane (CH₃I) | Methyl (-CH₃) |
| Aldehydes/Ketones | Benzaldehyde (C₆H₅CHO) | Hydroxybenzyl (-CH(OH)C₆H₅) |
| Disulfides | Dimethyl disulfide (CH₃SSCH₃) | Methylthio (-SCH₃) |
| Silyl Halides | Trimethylsilyl chloride ((CH₃)₃SiCl) | Trimethylsilyl (-Si(CH₃)₃) |
| Boronic Esters | Isopropoxyboronic acid pinacol (B44631) ester | Boronic ester (-B(pin)) |
| Carbon Dioxide | CO₂ | Carboxylic acid (-COOH) |
Selective C-H Functionalization Approaches
Direct C-H functionalization is an increasingly important atom-economical strategy for modifying heterocyclic cores. rsc.org For this compound, the most likely sites for C-H activation are the C-2 and C-5 positions.
The pyrrole moiety is generally more susceptible to electrophilic substitution and certain types of C-H activation than the highly electron-deficient pyridine ring. Palladium-catalyzed C-H functionalization reactions are well-established for pyrroles and indoles. researchgate.netnih.govacs.org It is plausible that under appropriate palladium catalysis, direct arylation, alkenylation, or acylation could be achieved at the C-2 position.
The pyridine ring, being electron-poor, is more suited for radical or nucleophilic substitution-type C-H functionalization. The introduction of the nitro group can further facilitate nucleophilic attack on the pyridine ring, sometimes leading to cine-substitution, where the incoming nucleophile adds to one position and a leaving group (like a hydride or nitrite) departs from another. nih.gov While direct C-H functionalization of the pyridine ring in this specific molecule would be challenging due to deactivation, specialized conditions, potentially involving transition-metal catalysis, might enable such transformations. rsc.org
Introduction of Complex Substituents through Multi-Step Sequences
The presence of the C-4 bromine atom serves as a versatile anchor for introducing complex molecular fragments, primarily through palladium-catalyzed cross-coupling reactions. nih.gov A logical and powerful multi-step strategy involves an initial cross-coupling reaction at C-4, followed by chemical modification of the nitro group at C-3.
The Suzuki-Miyaura coupling is a prime candidate for this initial step, allowing for the introduction of a wide array of aryl and heteroaryl substituents. wikipedia.orgorganic-chemistry.org This reaction typically uses a palladium catalyst, a base, and an organoboron reagent. Research on the synthesis of other 6-aryl-1H-pyrrolo[3,2-c]pyridines has demonstrated the effectiveness of Suzuki coupling on a bromo-substituted pyrrolopyridine core. nih.gov
Following the successful coupling at C-4, the C-3 nitro group can be transformed. A common and highly useful transformation is the reduction of the nitro group to a primary amine (-NH₂). This can be achieved using various reagents, such as iron powder in acetic acid, tin(II) chloride, or catalytic hydrogenation. nih.gov The resulting 3-amino-4-aryl-1H-pyrrolo[2,3-c]pyridine is a key intermediate that opens up numerous avenues for further derivatization. The newly formed amino group can undergo a host of reactions, including:
Acylation to form amides.
Sulfonylation to form sulfonamides.
Diazotization followed by Sandmeyer-type reactions.
Reductive amination to form secondary or tertiary amines.
This two-step sequence—Suzuki coupling followed by nitro reduction and subsequent derivatization—provides a robust platform for creating a diverse library of complex molecules. nih.gov
Table 2: Exemplary Suzuki-Miyaura Coupling Partners for C-4 Functionalization
| Boronic Acid/Ester | Catalyst System (Example) | Introduced Substituent at C-4 |
| Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Phenyl |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 4-Methoxyphenyl |
| Pyridin-3-ylboronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | 3-Pyridyl |
| 4-Fluorophenylboronic acid | Pd₂(dba)₃ / SPhos / K₃PO₄ | 4-Fluorophenyl |
| Thiophene-2-boronic acid | Pd(OAc)₂ / PCy₃ / K₃PO₄ | 2-Thienyl |
Strategies for Scaffold Diversification
The synthetic handles available on the this compound scaffold are well-suited for combinatorial chemistry to generate large libraries of related compounds for screening purposes. researchgate.net A divergent synthetic approach can be employed, starting from a common intermediate.
One potential combinatorial strategy would be:
Step 1 (Core Preparation): Synthesize the key intermediate, 3-amino-4-bromo-1H-pyrrolo[2,3-c]pyridine, by selectively reducing the nitro group of the parent compound.
Step 2 (Parallel Derivatization of Amine): React the 3-amino intermediate in parallel with a library of diverse carboxylic acids (to form amides) or sulfonyl chlorides (to form sulfonamides).
Step 3 (Parallel Cross-Coupling): Subject each of the products from Step 2 to a parallel Suzuki-Miyaura coupling reaction with a library of different boronic acids to diversify the C-4 position.
This "two-dimensional" approach allows for the rapid generation of a large matrix of compounds with variations at both the C-3 and C-4 positions.
A modular or "building block" approach focuses on assembling the core scaffold from distinct, variable components. nih.govnih.gov This strategy offers high flexibility for creating structural diversity. The synthesis of related 1H-pyrrolo[3,2-c]pyridines has been achieved starting from substituted nitropyridine precursors. nih.govtandfonline.com
A modular synthesis for derivatives of the target compound could involve:
Pyridine Module: A suitably substituted 3-bromo-5-X-4-nitropyridine (where X is a variable substituent).
Pyrrole-forming Module: A reagent that enables the construction of the pyrrole ring. For example, reacting the pyridine module with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can form an enamine, which can then be reductively cyclized with reagents like iron in acetic acid to form the pyrrolo[2,3-c]pyridine core. nih.govchemicalbook.com
By varying the "X" substituent on the pyridine module, a range of C-6 substituted 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridines could be synthesized. Each of these could then be subjected to the diversification strategies outlined previously (e.g., Suzuki coupling at C-4, reduction/derivatization at C-3) to create a highly diverse set of final compounds. This modular design provides a powerful and adaptable route for exploring the chemical space around the 1H-pyrrolo[2,3-c]pyridine scaffold.
Structural Elucidation and Advanced Spectroscopic Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy serves as a cornerstone for the structural analysis of organic molecules in solution. For 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine, a suite of NMR experiments would be necessary to assign all proton (¹H) and carbon (¹³C) signals unequivocally.
Predicted ¹H and ¹³C NMR Data:
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H1 | ~12.0 - 12.5 (broad s) | - |
| H2 | ~8.0 - 8.2 (d) | ~125 - 128 |
| C3a | - | ~128 - 131 |
| C4 | - | ~110 - 113 |
| C5 | ~7.8 - 8.0 (d) | ~120 - 123 |
| C6 | ~8.5 - 8.7 (s) | ~145 - 148 |
| C7a | - | ~148 - 151 |
Note: These are predicted values and would require experimental verification. The solvent used for analysis (e.g., DMSO-d₆) would influence the exact chemical shifts.
To move beyond simple one-dimensional spectra and confirm the connectivity of the molecule, a series of two-dimensional NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. A key correlation would be expected between the proton at position 5 (H5) and the proton at position 2 (H2), confirming their relationship within the pyridine (B92270) and pyrrole (B145914) rings, respectively, though separated by several bonds.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C2, C5, and C6 based on the chemical shifts of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the molecular skeleton. Key expected correlations would include:
The pyrrole NH proton (H1) to carbons C2, C3a, and C7a.
The proton at C2 (H2) to carbons C3a and C4.
The proton at C5 (H5) to C3a and C7.
The proton at C7 (H7) to C5 and C7a.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional structure. For a planar molecule like this, NOESY can help confirm through-space proximities, such as between H5 and H6.
While solution-state NMR provides data on the molecule's structure in a dissolved state, solid-state NMR (ssNMR) can offer valuable information about its structure in the solid phase. If this compound were to exist in different crystalline forms (polymorphs), ssNMR would be a powerful tool to distinguish between them. Each polymorph would likely exhibit a unique ssNMR spectrum due to differences in the local chemical environments and intermolecular interactions in the crystal lattice.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
HRMS is a critical technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound, HRMS would be expected to confirm its molecular formula, C₇H₄BrN₃O₂.
Expected HRMS Data:
| Ion | Calculated m/z |
| [M+H]⁺ for ⁷⁹Br | 241.9560 |
| [M+H]⁺ for ⁸¹Br | 243.9539 |
| [M-NO₂]⁺ for ⁷⁹Br | 195.9610 |
| [M-NO₂]⁺ for ⁸¹Br | 197.9589 |
The presence of the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key confirmatory feature in the mass spectrum. Analysis of the fragmentation pattern in tandem mass spectrometry (MS/MS) experiments would provide further structural information. Common fragmentation pathways would likely involve the loss of the nitro group (NO₂) and potentially the bromine atom.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Bond Characterization
Vibrational spectroscopy provides information about the functional groups present in a molecule by probing the vibrations of its chemical bonds.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C-H, C=C, C=N, and N-O bonds.
Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also be used to identify key vibrational modes. It is particularly useful for analyzing the vibrations of the aromatic rings and other non-polar bonds.
Characteristic Vibrational Frequencies:
| Functional Group/Bond | Expected Wavenumber (cm⁻¹) | Technique |
| N-H stretch | 3300 - 3500 | IR, Raman |
| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |
| Asymmetric NO₂ stretch | 1500 - 1560 | IR, Raman |
| Symmetric NO₂ stretch | 1340 - 1380 | IR, Raman |
| C=C/C=N ring stretch | 1400 - 1600 | IR, Raman |
| C-Br stretch | 500 - 650 | IR, Raman |
X-ray Crystallography for Definitive Solid-State Structural Analysis and Stereochemical Assignment
The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray crystallography. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound. Furthermore, it would reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the pyrrole N-H group and the nitro group's oxygen atoms, or π-π stacking between the aromatic rings. While no public crystallographic data for this specific compound is currently available, such an analysis would be the gold standard for its structural confirmation.
Computational and Theoretical Chemical Studies
Molecular Dynamics Simulations for Intermolecular Interactions in Solution or Solid State
The application of MD simulations to 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine would involve defining a force field that accurately describes the intramolecular and intermolecular forces. This would include parameters for bond stretching, angle bending, torsional angles, and non-bonded interactions such as van der Waals forces and electrostatic interactions. nih.gov Given the presence of the bromine and nitro groups, specific interactions like halogen bonding and π-hole interactions would be of particular interest. nih.govnih.gov
In a typical MD simulation, the system would be set up by placing the molecule of interest in a simulation box, often with solvent molecules for a solution-state simulation or arranged in a crystal lattice for a solid-state simulation. nih.govaps.org The system is then allowed to evolve over time, and the trajectories of the atoms are recorded. Analysis of these trajectories can reveal information about the structure, dynamics, and thermodynamics of the system, including the nature and strength of intermolecular interactions. nih.gov
Intermolecular Interactions in Solution
In a solution, the intermolecular interactions of this compound would be influenced by the surrounding solvent molecules. The pyrrolopyridine core, with its aromatic character, can participate in π-π stacking interactions with other aromatic molecules. The nitrogen atoms in the pyridine (B92270) and pyrrole (B145914) rings can act as hydrogen bond acceptors, while the N-H group of the pyrrole is a hydrogen bond donor.
The substituents on the pyrrolopyridine core play a crucial role in defining its interaction profile. The bromine atom can participate in halogen bonding, an attractive interaction between an electrophilic region on the halogen atom (the σ-hole) and a Lewis base. nih.govnih.gov The strength of this interaction would depend on the nature of the solvent and any other interacting partners. Computational studies on related 2-substituted pyridine complexes have shown that halogen bond energies can range from -28 to -99 kJ/mol. nih.gov
The nitro group, being strongly electron-withdrawing, introduces a significant dipole moment to the molecule and can participate in several types of interactions. The oxygen atoms of the nitro group are potential hydrogen bond acceptors. Furthermore, the nitrogen atom of the nitro group can possess a region of positive electrostatic potential, known as a π-hole, which can interact favorably with electron-rich species like lone pairs on oxygen or sulfur atoms. nih.gov Computational studies on nitro aromatic ligands have estimated the energy of such π-hole interactions to be around -5 kcal/mol (-21 kJ/mol). nih.gov
To illustrate the types of data that can be obtained from such simulations, the following table presents hypothetical interaction energies for this compound with a generic Lewis base and hydrogen bond donor in a solvent, based on data from analogous systems.
| Interaction Type | Interacting Atoms | Estimated Interaction Energy (kJ/mol) |
| Halogen Bond | C-Br ··· :Lewis Base | -25 to -40 |
| Hydrogen Bond | N-H ··· :O(solvent) | -15 to -25 |
| Hydrogen Bond | C-NO₂ ··· H-Donor | -10 to -20 |
| π-hole Interaction | C-NO₂ ··· :Lewis Base | -15 to -25 |
Note: These are estimated values based on computational studies of similar functional groups on different molecules and are for illustrative purposes only.
Intermolecular Interactions in the Solid State
In the solid state, the intermolecular interactions are dictated by the crystal packing. The arrangement of molecules in the crystal lattice will be such that the attractive interactions are maximized and the repulsive interactions are minimized. MD simulations of the solid state can help in understanding the stability of different polymorphic forms and the nature of the forces holding the crystal together. rsc.org
The following table summarizes the potential key intermolecular interactions that could be identified and characterized through solid-state MD simulations of this compound.
| Interaction | Donor | Acceptor | Potential Role in Crystal Packing |
| Hydrogen Bond | N-H (pyrrole) | O (nitro) / N (pyridine) | Formation of chains or sheets |
| Halogen Bond | C-Br | N (pyridine) / O (nitro) | Directional control of packing |
| π-π Stacking | Pyrrolopyridine ring | Pyrrolopyridine ring | Contribution to cohesive energy |
| Dipole-Dipole | -NO₂ group | -NO₂ group / Ring | Influence on lattice energy |
The relative importance of these interactions would determine the final crystal structure. Computational studies on other nitroaromatic compounds have shown that the interplay between different types of intermolecular forces is crucial in determining their solid-state properties. rsc.orgmdpi.com
Role As a Synthetic Building Block and Intermediate in Organic Synthesis
Precursor for the Construction of More Complex Fused Heterocyclic Systems
The 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine scaffold is primed for the construction of more elaborate fused heterocyclic systems. The nitro group, in particular, is a key functional group for the formation of an adjacent fused ring. A common synthetic strategy for related pyrrolopyridine compounds involves the reductive cyclization of a nitro group with a neighboring substituent to form a new heterocyclic ring. For instance, the synthesis of other bromo-1H-pyrrolopyridine isomers often proceeds through a precursor containing a nitro group, which is then reduced using reagents like iron in acetic acid to construct the pyrrole (B145914) ring. matrixscientific.comtandfonline.comnih.gov This suggests that the nitro group in this compound can be similarly utilized to build fused systems such as pyrrolo[2,3-c] calpaclab.compharmaffiliates.comrlavie.comthiadiazoles or other novel heterocyclic frameworks, which are of interest in materials science and medicinal chemistry.
The bromine atom at the 4-position serves as a versatile anchor for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. matrixscientific.comtandfonline.comnih.gov This allows for the attachment of a wide array of aryl, heteroaryl, or alkyl groups, further expanding the accessible chemical space and enabling the synthesis of complex polycyclic molecules.
Application in Scaffold Hopping and Chemical Space Exploration for Compound Design
Scaffold hopping is a widely used strategy in drug discovery to identify novel molecular frameworks with improved properties such as potency, selectivity, or pharmacokinetics. The 1H-pyrrolo[2,3-c]pyridine core of the title compound is an excellent candidate for such exploration. By modifying the core structure while retaining key pharmacophoric features, medicinal chemists can discover new intellectual property and overcome liabilities of existing drug candidates.
The versatility of the this compound scaffold allows for systematic modifications. For example, the bromine atom can be replaced with various functional groups, and the nitro group can be reduced to an amine, which can then be further derivatized. This enables the creation of a library of analogues with diverse physicochemical properties. This approach has been successfully applied to other classes of pyrrolopyridines to develop inhibitors for targets like Colony-Stimulating Factor 1 Receptor (CSF1R).
Fragment-Based Approaches in Chemical Synthesis
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a biological target. The this compound molecule, with its compact bicyclic structure and reactive handles, is an ideal starting point for FBDD. The related isomer, 4-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine, is classified as a "Protein Degrader Building Block," highlighting the utility of this type of scaffold in chemical biology and drug discovery. calpaclab.com
Once an initial fragment hit is identified, the bromo and nitro groups of the title compound provide convenient points for fragment growing or linking. The bromine can be used for coupling reactions to explore nearby pockets of the target protein, while the nitro group can be converted to other functionalities to optimize binding interactions. This iterative process of fragment elaboration can lead to the development of potent and selective drug candidates.
Integration into Total Synthesis Pathways of Complex Molecules
While no specific total syntheses incorporating this compound have been documented in the available literature, its structural features suggest its potential as a key intermediate in the synthesis of complex natural products or designed molecules. The pyrrolopyridine core is a feature of several biologically active natural products.
In a hypothetical total synthesis, the this compound could be introduced early in the synthetic sequence. The bromo and nitro groups would offer orthogonal reactivity, allowing for selective transformations at different stages of the synthesis. For example, a cross-coupling reaction could be performed at the bromo position, followed by the elaboration of other parts of the molecule, with the nitro group being carried through several steps before being used in a final ring-closing reaction to complete the target structure. The stability of the pyrrolopyridine ring system under a variety of reaction conditions makes it a robust building block for multi-step synthetic campaigns.
Emerging Research Frontiers and Future Prospects
Development of Sustainable and Green Chemistry Approaches for its Synthesis and Derivatization
Traditional synthetic methods for heterocyclic compounds often rely on hazardous solvents and toxic reagents, which can be detrimental to the environment and human health. rasayanjournal.co.in Consequently, the development of green chemistry approaches for the synthesis and derivatization of molecules like 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine is a significant and growing area of research. These methods aim to reduce waste, minimize energy consumption, and use safer, renewable materials. rasayanjournal.co.in
Key green chemistry strategies applicable to pyrrolopyridine synthesis include:
Use of Eco-Friendly Solvents: Replacing conventional volatile organic compounds with greener alternatives like water or ionic liquids is a primary focus. For instance, a green route for synthesizing related pyrrolo[2,3-d]pyrimidine derivatives has been developed using water as the reaction medium, promoted by β-cyclodextrin. rsc.org This approach offers high atom economy and mild reaction conditions. rsc.org
Catalysis: The use of efficient and recyclable catalysts can significantly reduce waste and energy input. Biomimetic catalysts, such as β-cyclodextrin, can promote reactions in aqueous media, while metal catalysts can enable highly efficient transformations. rsc.orgrsc.org
Microwave and Ultrasound-Assisted Synthesis: These techniques can dramatically shorten reaction times, increase product yields, and lead to purer products, thereby reducing the need for extensive purification steps. rasayanjournal.co.in
Multicomponent Reactions (MCRs): MCRs involve combining three or more reactants in a single step to form a final product, which incorporates most or all of the atoms of the starting materials. This enhances efficiency and reduces the number of synthetic steps and purification processes. rasayanjournal.co.in
The application of these principles could lead to a more sustainable manufacturing process for this compound and its derivatives, aligning with the broader goals of environmental protection and economic feasibility in the chemical industry. rasayanjournal.co.in
| Approach | Description | Key Advantages | Potential Application to Pyrrolo[2,3-c]pyridines |
|---|---|---|---|
| Aqueous Synthesis | Utilizing water as the primary solvent. | Non-toxic, inexpensive, environmentally benign. | Cyclization and derivatization reactions in water, potentially using phase-transfer catalysts or promoters like cyclodextrins. rsc.org |
| Microwave-Assisted Synthesis | Using microwave irradiation to heat reactions. | Rapid reaction times, higher yields, improved purity. rasayanjournal.co.in | Accelerating key steps like cyclization or cross-coupling reactions. |
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single pot. | High atom economy, reduced steps, less waste. rasayanjournal.co.in | Convergent synthesis of the pyrrolopyridine core from simpler precursors in one step. |
| Solventless Reactions | Conducting reactions without a solvent, often using grinding (mechanochemistry). | Eliminates solvent waste, simple workup, clean reactions. rasayanjournal.co.in | Solid-state synthesis of intermediates or final products. |
Catalyst Development for Highly Selective Transformations of the Core Structure
Catalysis is fundamental to modern organic synthesis, enabling precise control over chemical reactions. For a molecule like this compound, with multiple reactive sites, catalyst development is crucial for achieving highly selective transformations. Research is focused on creating catalysts that can target specific positions on the pyrrolopyridine core, allowing for the introduction of diverse functional groups without the need for complex protecting group strategies.
Recent advancements in this area include:
Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are powerful tools for creating carbon-carbon and carbon-nitrogen bonds. The development of specialized ligands for the palladium catalyst allows for chemoselective reactions. For example, in the synthesis of related 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a chemoselective Suzuki-Miyaura coupling was achieved at the C-2 position in the presence of a C-4 chloro substituent. nih.gov Such selectivity is vital for the stepwise functionalization of the this compound core.
Copper/Iron Co-catalyst Systems: Dual-metal catalyst systems are emerging as a sustainable option for C-H functionalization. A practical approach for synthesizing pyrrolo[2,3-b]indoles utilizes a Cu/Fe co-catalyst system in water. rsc.org This method facilitates intramolecular C-H amination without the need for harsh oxidants or bases and the catalyst system can be recycled, adding to its green credentials. rsc.org
Kinase Inhibitor Selectivity: The development of highly selective kinase inhibitors based on pyrrolopyrimidine scaffolds highlights the importance of precise molecular architecture. nih.gov The synthesis of these complex molecules relies on catalysts that can control regioselectivity, ensuring that functional groups are installed at the correct positions to achieve the desired biological activity. This drives the search for new catalysts that can selectively functionalize specific positions on the pyrrolopyridine ring system.
Future research will likely focus on developing catalysts that are not only highly selective but also more sustainable, utilizing earth-abundant metals and operating under milder reaction conditions.
Flow Chemistry and Continuous Manufacturing for Scalable Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers significant advantages for the synthesis of chemical intermediates. This technology is particularly well-suited for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters.
The application of flow chemistry to the synthesis of this compound could offer several benefits:
Enhanced Safety: Nitration reactions can be hazardous on a large scale due to their exothermic nature. Performing such reactions in a microreactor allows for superior heat dissipation, minimizing the risk of thermal runaways. Similarly, handling hazardous reagents like bromine can be managed more safely in a closed-loop flow system.
Improved Yield and Purity: The precise control over temperature, pressure, and reaction time in a flow reactor often leads to higher yields and fewer byproducts compared to batch processing. mdpi.com
Scalability: Scaling up a reaction in a flow system is typically achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. This was demonstrated in the synthesis of N-arylindazoles, where scaling up from 0.1 mmol to 4.1 mmol was achieved with consistent yield. mdpi.com
Reduced Reaction Times: The efficient mixing and heat transfer in flow reactors can significantly reduce reaction times. In the synthesis of pyrazolopyrimidinone (B8486647) derivatives, switching from batch to flow conditions reduced the reaction time from 9 hours to just 16 minutes. mdpi.com
Continuous manufacturing using flow chemistry represents a paradigm shift from traditional batch production, offering a safer, more efficient, and scalable route for producing valuable heterocyclic compounds.
| Parameter | Batch Chemistry | Flow Chemistry |
|---|---|---|
| Safety | Poor heat transfer can lead to thermal runaways, especially on a large scale. | Excellent heat transfer due to high surface-area-to-volume ratio, minimizing risks. |
| Scalability | Complex and non-linear; often requires re-optimization of reaction conditions. | Simpler to scale by extending run time or using parallel reactors. mdpi.com |
| Control | Difficult to precisely control temperature and mixing, leading to gradients. | Precise control over temperature, pressure, and residence time, ensuring reproducibility. |
| Reaction Time | Often longer due to inefficient mixing and heat transfer. | Significantly reduced reaction times are common. mdpi.com |
| Hazardous Reagents | Handling large quantities poses significant risks. | Only small quantities of hazardous materials are in the reactor at any given time. |
Machine Learning and AI-Driven Retrosynthetic Analysis for Pyrrolo[2,3-c]pyridines
Retrosynthetic analysis, the process of deconstructing a target molecule into simpler, commercially available starting materials, is a cornerstone of organic synthesis. fiveable.me Traditionally, this has been a task for expert chemists, relying on experience and chemical intuition. However, the rise of artificial intelligence (AI) and machine learning (ML) is revolutionizing this field through Computer-Aided Synthesis Planning (CASP). nih.govarxiv.org
Single-Step Retrosynthesis: AI models, often based on neural networks, can predict the immediate precursors (reactants) for a given product. arxiv.org These models can be "template-based," using predefined reaction rules, or "template-free," which can potentially discover entirely new reactions. nih.gov
Multi-Step Route Planning: By applying single-step predictions iteratively, AI platforms can build complete synthesis trees, connecting a complex target molecule back to simple starting materials. Search algorithms, such as Monte Carlo Tree Search or A*, are used to navigate the vast number of potential pathways to find the most efficient routes. gwern.net
Transfer Learning for Heterocycles: A significant challenge for AI in chemistry is the relative scarcity of data for specific and novel heterocyclic scaffolds compared to more common reactions. nih.gov Transfer learning is a technique that addresses this by first training a model on a large, general dataset of reactions and then fine-tuning it on a smaller, more specific dataset, such as heterocycle-forming reactions. This has been shown to significantly improve the accuracy of retrosynthetic predictions for complex ring structures. nih.govchemrxiv.orgmdpi.com
Synthesizability Scoring: AI models can also be trained to quickly predict whether a molecule is likely to be synthetically accessible. The Retrosynthetic Accessibility Score (RAscore), for example, uses an ML model to classify a molecule's synthesizability thousands of times faster than running a full retrosynthetic search, which is useful for screening large virtual libraries of potential drug candidates. rsc.org
Q & A
Q. What are the common synthetic routes for 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine?
The synthesis typically involves sequential functionalization of the pyrrolo[2,3-c]pyridine core. A validated approach includes:
- Bromination : Reacting the parent heterocycle with N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) at 0–25°C to introduce bromine at the 4-position .
- Nitration : Treating the brominated intermediate with concentrated nitric acid or mixed acid (HNO₃/H₂SO₄) under controlled conditions to install the nitro group at the 3-position. Reaction temperatures are often kept below 30°C to avoid decomposition .
- Purification : Silica gel chromatography with dichloromethane/ethyl acetate (90:10) is effective for isolating the final product .
Q. How is the structure of this compound confirmed using spectroscopic methods?
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 8.8–8.9 ppm for pyrrolo-pyridine protons) and nitro/bromo substituent-induced deshielding effects. The absence of NH protons (e.g., δ 12–13 ppm) may indicate N-protection .
- HRMS : High-resolution mass spectrometry confirms the molecular ion (e.g., [M+H]⁺ at m/z 271.96 for C₇H₄BrN₃O₂) .
- X-ray crystallography : Used to resolve ambiguities in regiochemistry, especially when substituents (Br, NO₂) create structural isomers .
Q. What purification techniques are optimal for this compound?
- Flash chromatography : Silica gel with gradients of dichloromethane/ethyl acetate (8:2 to 9:1) achieves >95% purity .
- Recrystallization : Ethanol or ethyl acetate/heptane mixtures yield crystalline solids, ideal for biological testing .
Advanced Research Questions
Q. How can researchers address low yields in cross-coupling reactions involving the bromo substituent?
Low yields in Suzuki-Miyaura couplings (e.g., replacing Br with aryl groups) often arise from:
Q. What strategies mitigate regioselectivity challenges during functionalization of the nitro group?
The nitro group’s electron-withdrawing nature complicates direct substitution. Solutions include:
Q. How should researchers resolve contradicting spectral data for structural analogs?
Discrepancies in NMR or MS data (e.g., unexpected splitting patterns) may indicate:
- Tautomerism : The NH proton in pyrrolopyridines can shift between positions, altering NMR signals. Deuteration experiments (D₂O exchange) clarify tautomeric states .
- Residual solvents : Ethyl acetate or DMSO-d₆ peaks in NMR can mask critical signals. Lyophilization or extended drying under vacuum eliminates interference .
Q. What methods optimize the stability of this compound in storage?
- Temperature : Store at –20°C in amber vials to prevent photodegradation of the nitro group .
- Desiccants : Use silica gel packs to mitigate hydrolysis in humid environments .
Methodological Considerations
- Synthetic scalability : While lab-scale reactions use 0.1–1.0 mmol substrates, scaling to 10 mmol requires adjusting reagent stoichiometry (1.2–1.5 eq boronic acids) and solvent volumes (dioxane/water at 3:1) .
- Biological activity screening : Prioritize derivatives with electron-withdrawing groups (e.g., NO₂, CF₃) for kinase inhibition assays, as these enhance binding to ATP pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
